molecular formula C9H8Br2O2 B1660354 2,4-Dibromo-3,5-dimethylbenzoic acid CAS No. 750586-00-6

2,4-Dibromo-3,5-dimethylbenzoic acid

Cat. No. B1660354
CAS RN: 750586-00-6
M. Wt: 307.97
InChI Key: GNBXQEDTFUEXAK-UHFFFAOYSA-N
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Description

2,4-Dibromo-3,5-dimethylbenzoic acid is a chemical compound . It is a type of dimethylbenzoic acid where the two methyl groups are located at positions 3 and 4 . It has a molecular weight of 307.97 .


Synthesis Analysis

The synthesis of similar compounds, such as 3,5-dimethylbenzoic acid, has been achieved through oxidation under normal pressure using mesitylene as a raw material . The reaction involves the use of a composite catalyst and an adjuvant, and oxygen is introduced to carry out an oxidizing reaction .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C9H8Br2O2/c1-4-3-6 (9 (12)13)8 (11)5 (2)7 (4)10/h3H,1-2H3, (H,12,13) and the InChI key is GNBXQEDTFUEXAK-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis Applications

2,4-Dibromo-3,5-dimethylbenzoic acid plays a crucial role in the synthesis of complex molecules. For instance, a novel synthesis method for 5,6-dimethylxanthenone-4-acetic acid (ASA404, DMXAA) utilizes the dibromination of 3,4-dimethylbenzoic acid as a key step. This process involves regioselective coupling with 2-hydroxyphenylacetic acid followed by cyclodehydration to produce the desired compound (Yang & Denny, 2009).

Analytical Chemistry

In the field of analytical chemistry, derivatives of dimethylbenzoic acid are explored for their potential as reagents. For example, 4-Dimethylamino-1,2-phenylenediamine, a compound related to dimethylbenzoic acid, has been investigated as a photometric and qualitative reagent for selenium. This compound forms a red-colored complex with selenium (IV), which is highly selective and sensitive, making it suitable for qualitative analyses (Demeyere & Hoste, 1962).

Corrosion Inhibition

Compounds structurally related to this compound, such as 2,5-Bis(4-dimethylaminophenyl)-1,3,4-oxadiazole and its derivatives, have been synthesized and assessed for their ability to inhibit corrosion in metals. Studies show that these compounds are effective in reducing the corrosion rate of mild steel in acidic media, demonstrating their potential as corrosion inhibitors (Bentiss et al., 2004).

Material Science

In material science, the structural diversity and biological activity of diorganotin(IV) complexes derived from derivatives of dimethylbenzoic acid have garnered interest. These complexes exhibit diverse structural arrangements in the crystalline state and possess intriguing biological activities, making them subjects of ongoing research (Linden & Basu Baul, 2016).

Safety and Hazards

2,4-Dibromo-3,5-dimethylbenzoic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

2,4-Dibromo-3,5-dimethylbenzoic acid has gained attention due to its potential use in various fields of research and industry. For instance, it has been used in the synthesis of dinuclear lanthanide complexes, which have potential applications in catalysis, gas adsorption, magnetism, and fluorescence .

properties

IUPAC Name

2,4-dibromo-3,5-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-4-3-6(9(12)13)8(11)5(2)7(4)10/h3H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBXQEDTFUEXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Br)C)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601289477
Record name 2,4-Dibromo-3,5-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601289477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

750586-00-6
Record name 2,4-Dibromo-3,5-dimethylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=750586-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromo-3,5-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601289477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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